1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CPTFP) is a novel compound that has been gaining attention in recent years due to its potential applications in a variety of scientific fields. It is a small molecule that has been found to exhibit a range of interesting properties, including the ability to act as a catalyst in certain reactions and to interact with proteins. CPTFP is also known to have a wide range of biological activities, including being an inhibitor of certain enzymes.
Scientific Research Applications
Synthesis and Structural Analysis
- 1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and its derivatives are key intermediates in synthesizing various pyrazole compounds. Their synthesis often involves multi-step reactions such as cyclization, bromination, hydrolysis, and oxidation (Tan Hai-jun, 2009).
- These compounds have been characterized using techniques like NMR, IR spectroscopy, HRMS analyses, and X-ray diffraction. For example, studies have focused on understanding their molecular structure and comparing them to density-functional-theory (DFT) calculations (Li-qun Shen et al., 2012).
Biological Activities
- Some derivatives of this chemical have shown potential biological activities, such as insecticidal and fungicidal properties. For instance, certain synthesized compounds exhibited significant growth inhibitory rates against specific fungi, indicating their potential as fungicidal leading structures for further investigation (Yan Zhang et al., 2019).
- Additionally, some compounds derived from 1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid have been evaluated for their anti-cancer activities. Research has focused on synthesizing and studying their cytotoxic effects against various cancer cell lines (Yanhui Qiao et al., 2021).
Optical and Electronic Properties
- Research on novel pyrazole derivatives, including those derived from the specified chemical, has explored their optical properties. For instance, studies on the fluorescence spectral characteristics and molecular orbital correlation to absorption properties have been conducted (Yan-qing Ge et al., 2014).
- In the field of organic light-emitting diodes (OLEDs), derivatives of this compound have been used as phosphors for efficient and mechanoluminescent OLEDs. These studies are significant in advancing OLED technology and understanding the role of such chemicals in electronic applications (Li-min Huang et al., 2013).
properties
IUPAC Name |
2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3O2/c11-5-2-1-3-15-8(5)17-6(9(18)19)4-7(16-17)10(12,13)14/h1-4H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXJCKFHRYPKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464513 | |
Record name | 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
438450-39-6 | |
Record name | 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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